Trimethyl(2-Phosphonatoethyl)azanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(trimethylazaniumyl)ethyl]phosphonate is a chemical compound with the molecular formula C5H13NO3P. It is known for its unique structure, which includes a phosphonate group and a trimethylammonium group.
Wissenschaftliche Forschungsanwendungen
[2-(trimethylazaniumyl)ethyl]phosphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the production of polymers, catalysts, and other industrial materials.
Wirkmechanismus
Target of Action
Trimethyl(2-phosphonatoethyl)azanium, also known as 2-trimethylaminoethylphosphonic acid, is a quaternary ammonium ion where three methyl groups and one 2-phosphoethyl group are attached to the nitrogen
Mode of Action
As a quaternary ammonium compound, it may interact with various biological targets, potentially influencing cellular processes .
Result of Action
It is known to be a metabolite in mice , but the specific effects of its action require further investigation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
[2-(trimethylazaniumyl)ethyl]phosphonate can be synthesized through a series of chemical reactions. One common method involves the silyldealkylation of dialkyl esters using bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol . This method is favored due to its convenience, high yields, mild conditions, and chemoselectivity.
Industrial Production Methods
While specific industrial production methods for [2-(trimethylazaniumyl)ethyl]phosphonate are not widely documented, the principles of silyldealkylation and desilylation can be scaled up for industrial applications. The use of microwave irradiation to accelerate these reactions has been investigated, showing significant advantages over conventional heating methods .
Analyse Chemischer Reaktionen
Types of Reactions
[2-(trimethylazaniumyl)ethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include bromotrimethylsilane for silyldealkylation and various oxidizing or reducing agents depending on the desired reaction. Conditions such as temperature, solvent, and reaction time are optimized based on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, silyldealkylation with BTMS followed by desilylation typically yields phosphonic acids .
Vergleich Mit ähnlichen Verbindungen
[2-(trimethylazaniumyl)ethyl]phosphonate can be compared with other similar compounds, such as:
Phosphocholine: Shares a similar phosphonate group but differs in its overall structure and applications.
N,N,N-Trimethyl-2-(phosphonooxy)ethanaminium: Another compound with a similar structure but different functional groups and properties.
Eigenschaften
CAS-Nummer |
14596-57-7 |
---|---|
Molekularformel |
C5H14NO3P |
Molekulargewicht |
167.14 g/mol |
IUPAC-Name |
hydroxy-[2-(trimethylazaniumyl)ethyl]phosphinate |
InChI |
InChI=1S/C5H14NO3P/c1-6(2,3)4-5-10(7,8)9/h4-5H2,1-3H3,(H-,7,8,9) |
InChI-Schlüssel |
VCANKBLUHKRQLL-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCP(=O)([O-])[O-] |
Kanonische SMILES |
C[N+](C)(C)CCP(=O)(O)[O-] |
Synonyme |
2-(trimethylammonio)ethylphosphonate N,N,N-trimethyl-2-aminoethylphosphonate TMAEP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.